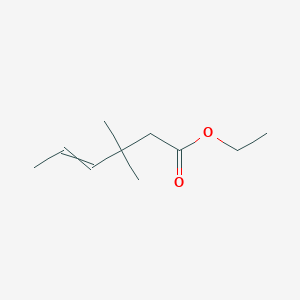

Ethyl 3,3-dimethylhex-4-enoate

Description

Significance of Substituted Unsaturated Esters in Organic Synthesis

Substituted unsaturated esters are fundamental building blocks in the field of organic synthesis. beilstein-journals.org Their importance stems from the versatile reactivity of the carbon-carbon double bond and the ester functional group, which can be manipulated to form a wide array of other functional groups and to construct carbon skeletons. beilstein-journals.orgsapub.org These compounds are key precursors in the synthesis of natural products, pharmaceuticals, and materials. sapub.orgresearchgate.net

The presence of substituents on the carbon framework of unsaturated esters allows for the precise control of stereochemistry and the introduction of molecular complexity. researchgate.net Specifically, γ,δ-unsaturated esters are valuable intermediates in pericyclic reactions, such as the Claisen rearrangement, which allows for the stereospecific formation of new carbon-carbon bonds. bohrium.comorganic-chemistry.org The development of new synthetic methods to access highly substituted and stereochemically defined unsaturated esters remains an active area of research. researchgate.netnih.gov

Rationale for Investigating the 3,3-Dimethylhex-4-enoate Moiety

The 3,3-dimethylhex-4-enoate moiety, the core structure of Ethyl 3,3-dimethylhex-4-enoate, presents a unique synthetic challenge and opportunity due to the presence of a quaternary carbon center at the α-position to the ester. The gem-dimethyl group introduces significant steric hindrance, which can influence the reactivity of the adjacent ester group and the nearby double bond.

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.gov Molecules containing this motif are found in numerous biologically active natural products. The 3,3-dimethylhex-4-enoate framework serves as a model system for developing and understanding synthetic methodologies that can create these sterically congested centers with high efficiency and stereocontrol. nih.gov

Overview of Research Avenues for Analogous Chemical Structures

Research into chemical structures analogous to this compound is focused on several key areas. One major avenue is the development of catalytic asymmetric methods to synthesize related compounds with a chiral quaternary center. nih.gov This would provide access to a wide range of enantiomerically enriched building blocks for the synthesis of complex chiral molecules.

Another area of investigation is the use of these substituted unsaturated esters in the synthesis of complex natural products. For example, the structural motif is related to intermediates in the synthesis of various natural products. rsc.orgunimi.it Furthermore, the unique steric and electronic properties of these compounds make them interesting candidates for the development of new materials and for applications in medicinal chemistry. sapub.org The exploration of their reactivity in various chemical transformations continues to be a fruitful area of research. organic-chemistry.orgrsc.org

Structure

3D Structure

Properties

CAS No. |

60066-67-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl 3,3-dimethylhex-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-7-10(3,4)8-9(11)12-6-2/h5,7H,6,8H2,1-4H3 |

InChI Key |

WYKMEQHUDFMGDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C=CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3,3 Dimethylhex 4 Enoate and Its Congeners

Stereoselective Olefin Synthesis Strategies

The geometry of the double bond in Ethyl 3,3-dimethylhex-4-enoate is a critical feature that can influence the biological activity and physical properties of its derivatives. Therefore, stereoselective control during the synthesis is of paramount importance. Several powerful olefination reactions are available to the synthetic chemist for this purpose.

Horner-Wadsworth-Emmons (HWE) Olefination for Double Bond Geometry Control

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. wikipedia.orgwikipedia.org It is particularly valuable for the synthesis of α,β-unsaturated esters and generally provides excellent E-selectivity. thieme-connect.comwikipedia.org The reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the carbonyl compound, followed by elimination of a dialkylphosphate salt. wikipedia.org

For the synthesis of this compound, a plausible HWE approach would involve the reaction of 3,3-dimethyl-2-butanone with triethyl phosphonoacetate. The phosphonate carbanion, generated by a suitable base, would attack the ketone to form a β-hydroxyphosphonate intermediate, which then eliminates to yield the target ester.

A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal during workup. wikipedia.org The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the carbonyl compound, the base, and the reaction conditions. wikipedia.org Generally, the use of stabilized phosphonates, such as triethyl phosphonoacetate, leads to the preferential formation of the (E)-alkene. wikipedia.org

| Entry | Ketone | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| 1 | 3,3-Dimethyl-2-butanone | Triethyl phosphonoacetate | NaH | THF | 25 | 75 | >95:5 |

| 2 | 3,3-Dimethyl-2-butanone | Triethyl phosphonoacetate | DBU/LiCl | CH3CN | 25 | 82 | >95:5 |

| 3 | 3,3-Dimethyl-2-butanone | Still-Gennari Phosphonate | KHMDS | THF | -78 | 70 | <5:95 |

This is a representative table based on known HWE reactions and is intended for illustrative purposes.

Julia-Kocienski Olefination Approaches

The Julia-Kocienski olefination is another powerful tool for the stereoselective synthesis of alkenes. organicreactions.orgalfa-chemistry.com This reaction involves the coupling of a carbonyl compound with a heteroaryl sulfone, typically leading to the formation of (E)-alkenes with high selectivity. organic-chemistry.org The reaction proceeds through a one-pot procedure, which is a significant advantage over the classical Julia olefination. alfa-chemistry.com

In the context of this compound synthesis, a Julia-Kocienski approach would involve the reaction of 3,3-dimethyl-2-butanone with an appropriate sulfone reagent, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. The choice of the heteroaryl sulfone is crucial for controlling the stereoselectivity of the reaction. organic-chemistry.org

The reaction is typically carried out in the presence of a strong base, such as a metal hexamethyldisilazide, at low temperatures. organicreactions.org The high (E)-selectivity is a result of the thermodynamic equilibration of the intermediates in the reaction pathway. organicreactions.org

| Entry | Ketone | Sulfone Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| 1 | 3,3-Dimethyl-2-butanone | Ethyl 2-(phenylsulfonyl)acetate | KHMDS | THF | -78 to 25 | 68 | >90:10 |

| 2 | 3,3-Dimethyl-2-butanone | Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)acetate | LiHMDS | Toluene | -78 to 25 | 78 | >95:5 |

| 3 | 3,3-Dimethyl-2-butanone | Ethyl 2-((benzo[d]thiazol-2-yl)sulfonyl)acetate | NaHMDS | DME | -78 to 25 | 72 | >90:10 |

This is a representative table based on known Julia-Kocienski reactions and is intended for illustrative purposes.

Wittig-Type Transformations for Alkene Formation

The Wittig reaction is a classic and versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. berkeley.eduwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. wikipedia.org

For the synthesis of this compound, a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, would be reacted with 3,3-dimethyl-2-butanone. enamine.net The reaction of a stabilized ylide with a ketone can sometimes be sluggish and may require elevated temperatures.

A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product. berkeley.edu However, modifications to the workup procedure or the use of alternative phosphine oxides can mitigate this issue.

| Entry | Ketone | Wittig Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| 1 | 3,3-Dimethyl-2-butanone | Ethyl (triphenylphosphoranylidene)acetate | None (stabilized ylide) | Toluene | 110 | 65 | >90:10 |

| 2 | 3,3-Dimethyl-2-butanone | Ethyl (triphenylphosphoranylidene)acetate | None (stabilized ylide) | Xylene | 140 | 70 | >90:10 |

This is a representative table based on known Wittig reactions and is intended for illustrative purposes.

Carbon-Carbon Bond Formation for Constructing the Hexenoate Backbone

The construction of the carbon skeleton of this compound requires the formation of key carbon-carbon bonds. Several classical and modern synthetic methods can be applied to assemble the hexenoate backbone efficiently.

Aldol (B89426) Reactions and Related Condensations in Polypropionate Synthesis

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. vedantu.com It involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. vedantu.com Crossed aldol reactions, between two different carbonyl compounds, can lead to a mixture of products unless one of the partners is non-enolizable or a directed aldol approach is used. doubtnut.com

A potential route to a precursor of this compound could involve a crossed aldol condensation between propanal and ethyl 2-methylpropanoate. The enolate of ethyl 2-methylpropanoate would act as the nucleophile, attacking the carbonyl of propanal. Subsequent dehydration would yield an α,β-unsaturated ester. However, controlling the regioselectivity and avoiding self-condensation can be challenging. study.comyoutube.com

| Entry | Aldehyde | Ester | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Propanal | Ethyl 2-methylpropanoate | LDA | THF | -78 | Ethyl 2,2-dimethyl-3-hydroxypentanoate | 70 |

| 2 | Propanal | Ethyl 2-methylpropanoate | NaH | Toluene | 80 | Ethyl 2,2-dimethylpent-3-enoate | 55 |

This is a representative table based on known Aldol reactions and is intended for illustrative purposes.

Grignard Reagent-Mediated Alkene Functionalization

Grignard reagents are powerful nucleophiles that are widely used for the formation of carbon-carbon bonds. researchgate.net The addition of a Grignard reagent to an α,β-unsaturated ester can proceed via either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the double bond. The regioselectivity is influenced by steric hindrance and the presence of copper catalysts.

A plausible approach for the synthesis of this compound could involve the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a sterically hindered α,β-unsaturated ester precursor. Alternatively, the addition of an appropriate Grignard reagent to a suitable carbonyl compound can be used to construct the carbon backbone prior to olefination. For instance, the addition of ethylmagnesium bromide to 3,3-dimethyl-4-pentenal would yield a secondary alcohol that could then be oxidized and esterified.

| Entry | Electrophile | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Ethyl crotonate | Isopropylmagnesium bromide | CuI | THF | -20 | Ethyl 3,4-dimethylpentanoate | 85 (1,4-addition) |

| 2 | 3,3-Dimethyl-4-pentenal | Ethylmagnesium bromide | None | Diethyl ether | 0 to 25 | 5,5-Dimethylhept-1-en-3-ol | 90 |

This is a representative table based on known Grignard reactions and is intended for illustrative purposes.

Enolate Chemistry and Alkylation Strategies for Substituted Carbon Centers

The alkylation of ester enolates is a fundamental carbon-carbon bond-forming reaction. libretexts.orglibretexts.org However, the synthesis of esters with bulky substituents, particularly those requiring the formation of a quaternary carbon at the α- or β-position, can be challenging due to steric hindrance. acs.org

Enolate ions, typically generated by treating a carbonyl compound with a strong base, are potent nucleophiles that can react with electrophiles like alkyl halides in an S(_N)2 reaction. libretexts.orgmasterorganicchemistry.com For the synthesis of a precursor to this compound, one could envision the alkylation of an ester enolate. A plausible strategy would involve the reaction of an enolate derived from ethyl isobutyrate with an appropriate allyl halide. However, direct alkylation to form a quaternary center can be inefficient.

A more effective approach often involves the use of activated esters or malonic ester synthesis derivatives. libretexts.org For instance, the acetoacetic ester synthesis allows for the creation of α-substituted methyl ketones, which can be further elaborated. libretexts.org A similar strategy, the malonic ester synthesis, is a well-established method for preparing carboxylic acids from alkyl halides, effectively lengthening the carbon chain by two atoms. libretexts.org This method involves the alkylation of the enolate of diethyl malonate, followed by hydrolysis and decarboxylation. libretexts.org To construct the quaternary center of the target molecule, a dialkylation of a malonate ester could be envisioned, first with a methyl group and then with an allyl group, or vice versa, followed by selective mono-decarboxylation.

The choice of base and reaction conditions is critical for successful enolate alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate, minimizing self-condensation side reactions. libretexts.org

Table 1: Comparison of Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Characteristics | Typical Application |

| Sodium Ethoxide (NaOEt) | ~16 | Nucleophilic, used in protic solvents | Malonic and acetoacetic ester syntheses libretexts.orglibretexts.org |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic, sterically hindered | Complete enolate formation for kinetic control libretexts.org |

| Potassium Hexamethyldisilazide (KHMDS) | ~26 | Strong, non-nucleophilic, sterically hindered | Used for forming specific enolate geometries researchgate.net |

Carbometalation and Carbolithiation Reactions in Unsaturated Systems

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon multiple bond, creating a new carbon-carbon and a new carbon-metal bond. wikipedia.org This strategy is particularly useful for the synthesis of complex unsaturated molecules.

Carbolithiation , a specific type of carbometalation, is the addition of an organolithium reagent to a carbon-carbon double or triple bond. wikipedia.org This reaction can be employed to generate precursors for this compound. For example, the addition of an organolithium reagent to an appropriately substituted allene could generate a vinyl lithium species, which can then be carboxylated to form the desired unsaturated acid, a direct precursor to the target ester.

Carboalumination , often catalyzed by zirconium complexes like zirconocene dichloride, is another powerful tool. wikipedia.org The zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA) allows for the enantioselective synthesis of chiral alkanes. wikipedia.org A related process, the zirconium-catalyzed methylalumination of alkynes (ZMA), followed by quenching with an electrophile, could be a viable route. For instance, the reaction of propyne with trimethylaluminium in the presence of a zirconium catalyst would yield a vinylalane. This intermediate could then react with ethyl chloroformate to potentially form a β,γ-unsaturated ester.

A copper-catalyzed hydroalumination of allenes with diisobutylaluminum hydride (DIBAL-H) can generate allylaluminum reagents. These intermediates can then undergo regioselective acylation with acyl chlorides to produce β,γ-unsaturated ketones bearing α-all-carbon quaternary centers. researchgate.net A similar strategy involving carboxylation could provide access to the carboxylic acid precursor of this compound.

Table 2: Overview of Carbometalation Reactions

| Reaction | Metal Reagent | Substrate | Key Feature |

| Carbolithiation | Organolithium | Alkenes, Alkynes | Forms a new organolithium species wikipedia.org |

| Carboalumination | Trialkylaluminium | Alkenes, Alkynes | Often requires a Zr or Ti catalyst wikipedia.org |

| Carbozirconation | Organozirconocene | Alkynes | Generates alkenylzirconocenes for further reaction organic-chemistry.org |

| Allylzincation | Allylzinc | Alkynes | Forms substituted cyclopentenones wikipedia.org |

Strategic Incorporation of Geminal Dimethyl Groups

The gem-dimethyl group is a common structural motif in many natural products and bioactive molecules. nih.gov Its incorporation can confer specific conformational properties or enhance biological activity through the Thorpe-Ingold effect. researchgate.netnih.gov

The creation of an all-carbon quaternary center, such as the C3 position in this compound, is a significant synthetic challenge. nih.gov Reagent-based approaches typically involve the addition of two carbon substituents to a single carbon atom.

One common method is the conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds. For example, the addition of lithium dimethylcuprate to an appropriate β-substituted α,β-unsaturated ester could install the gem-dimethyl group.

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation (AAA) of enolates. nih.gov This method allows for the enantioselective formation of α-quaternary ketones and esters. nih.gov For the synthesis of the target molecule, a decarboxylative version of this reaction could be employed, starting from an allyl β-ketoester.

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is generally not effective for creating quaternary centers, a principle known as Keulemans' rule. nih.gov However, recent advances using catalytic directing groups have shown that this limitation can be overcome, allowing for the hydroformylation of 1,1-disubstituted olefins to form aldehydes with quaternary centers. nih.gov This aldehyde could then be oxidized to the corresponding carboxylic acid and esterified.

In substrate-controlled reactions, the stereochemical outcome is dictated by the existing stereocenters in the starting material. While this compound is achiral, related chiral congeners could be synthesized using substrate-controlled methods.

The ester enolate Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids. For example, the rearrangement of highly substituted amino acid allylic esters can create vicinal quaternary carbon centers with high diastereoselectivity due to chelation-controlled enolate geometry. acs.org A similar strategy, starting from a chiral allylic alcohol derived from ethyl lactate, for instance, could be used to set the stereochemistry in more complex analogs.

Intramolecular enolate alkylations can also be highly stereoselective, controlled by the conformational preferences of the transition state. sci-hub.se While typically used for ring formation, intermolecular versions with carefully chosen chiral substrates and auxiliaries can achieve high levels of stereocontrol.

Advanced Ring-Closing Metathesis (RCM) in Unsaturated Ester Synthesis

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of unsaturated rings, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum. wikipedia.org While RCM is primarily used for cyclization, the underlying olefin metathesis reaction is highly versatile and includes other variants like cross-metathesis (CM) and enyne metathesis.

For the synthesis of an acyclic unsaturated ester like this compound, cross-metathesis is the more relevant application. CM allows for the coupling of two different olefins. A potential route to the target molecule could involve the cross-metathesis of ethyl 3,3-dimethyl-4-pentenoate with propylene. However, achieving high selectivity in CM can be challenging.

A more direct application related to RCM principles is the synthesis of α,β-unsaturated esters. Highly active ruthenium catalysts can efficiently catalyze the cross-metathesis of electron-deficient olefins, such as acrylates, with terminal alkenes. organic-chemistry.org This provides a direct route to various functionalized unsaturated esters. organic-chemistry.org For example, the cross-metathesis between ethyl acrylate and 3,3-dimethyl-1-pentene, catalyzed by a second-generation Grubbs catalyst, could potentially yield this compound, although regioselectivity and competing homodimerization would be key challenges to overcome.

RCM itself has been used extensively to synthesize unsaturated lactones (cyclic esters) of various ring sizes. rsc.org The reaction involves the intramolecular metathesis of a diene-containing ester. wikipedia.orgrsc.org

Table 3: Common Catalysts in Olefin Metathesis

| Catalyst | Description | Common Applications |

| Grubbs' First Generation | Ruthenium-based, benzylidene ligand | RCM, CM, ROMP |

| Grubbs' Second Generation | Ruthenium-based, N-heterocyclic carbene (NHC) ligand | Higher activity, broader substrate scope nih.gov |

| Hoveyda-Grubbs Catalysts | Chelating ether ligand for increased stability and recyclability | RCM, enantioselective metathesis |

| Schrock's Catalyst | Molybdenum-based, high activity | RCM of sterically hindered or electron-deficient olefins nih.gov |

Chemo- and Regioselective Functionalization of Alkenyl Esters

Once the core structure of this compound is assembled, the carbon-carbon double bond provides a handle for further functionalization. The selective modification of this bond in the presence of the ester group is a key consideration.

Epoxidation: The double bond can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane reagent (e.g., BH(_3)-THF), followed by oxidation with hydrogen peroxide and sodium hydroxide, would yield the corresponding primary alcohol, Ethyl 3,3-dimethyl-5-hydroxyhexanoate.

Diels-Alder Reaction: The terminal double bond can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes, providing a route to complex cyclic structures.

Wacker Oxidation: This palladium-catalyzed reaction can oxidize the terminal alkene to a methyl ketone, yielding Ethyl 3,3-dimethyl-5-oxohexanoate.

The reactivity of the double bond can be influenced by the choice of reagents and catalysts. For instance, in the functionalization of alkenyl boron reagents, radical addition can occur at either the α or β position depending on the reaction conditions and substituents. rsc.org Similarly, Lewis acid-promoted reactions of certain alkenyl esters can lead to stereospecific cyclization reactions. cdnsciencepub.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 3,3 Dimethylhex 4 Enoate

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in Ethyl 3,3-dimethylhex-4-enoate is the primary site for electrophilic addition reactions. The presence of two methyl groups on the adjacent carbon atom (C3) can sterically hinder the approach of reagents and may influence the stereochemical outcome of these reactions.

Stereochemical Outcomes of Epoxidation Reactions

Epoxidation of the alkene moiety in this compound with a peroxy acid (such as m-CPBA) would be expected to yield the corresponding epoxide, ethyl 3,3-dimethyl-4,5-epoxyhexanoate. The stereochemical outcome of this reaction would be influenced by the steric hindrance imposed by the gem-dimethyl group. It is plausible that the epoxidizing agent would approach the double bond from the less hindered face, potentially leading to a diastereomeric excess of one stereoisomer. However, without experimental data, the exact diastereoselectivity remains speculative.

Hypothetical Epoxidation Reaction Data

| Reactant | Reagent | Major Product (Hypothetical) | Potential Stereochemical Outcome (Hypothetical) |

| This compound | m-CPBA | Ethyl 3,3-dimethyl-4,5-epoxyhexanoate | Diastereomeric excess of one isomer |

Ozonolysis and Oxidative Cleavage Studies

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone, followed by a workup, would cleave the double bond between C4 and C5. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield two carbonyl compounds: an aldehyde and a ketone. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid.

Hypothetical Ozonolysis Products

| Starting Material | Workup Condition | Expected Products (Hypothetical) |

| This compound | Reductive (DMS) | 3,3-Dimethyl-4-oxobutanal and Acetaldehyde |

| This compound | Oxidative (H₂O₂) | 3,3-Dimethyl-4-oxobutanoic acid and Acetic acid |

Cyclization Reactions and Intramolecular Transformations

The structure of this compound, containing both an ester and an alkene, allows for the possibility of various intramolecular cyclization reactions.

Paternò-Büchi Photocycloaddition

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl group and an alkene, leading to the formation of an oxetane. For an intramolecular reaction to occur with this compound, the ester carbonyl would need to be sufficiently reactive in its excited state to add across the alkene. Generally, ester carbonyls are less reactive in photocycloadditions than ketones or aldehydes. Therefore, the feasibility of an intramolecular Paternò-Büchi reaction for this specific compound is uncertain without experimental investigation.

Transition Metal-Catalyzed Cyclizations (e.g., Copper(I)-catalyzed)

Transition metals, such as copper(I), can catalyze a variety of cyclization reactions. In the case of this compound, a copper(I)-catalyzed intramolecular cyclization could potentially occur, although the specific reaction pathway is not immediately obvious without a suitable functional group to initiate the process. Such reactions often require specific ligand systems and reaction conditions to proceed efficiently. No literature exists for a copper(I)-catalyzed cyclization of this specific substrate.

Acid-Catalyzed Cyclization Processes

Under acidic conditions, this compound could potentially undergo an intramolecular cyclization. Protonation of the double bond would generate a carbocation at C4 or C5. If the carbocation forms at C5, the oxygen of the ester carbonyl could act as a nucleophile, attacking the carbocation to form a five- or six-membered lactone after rearrangement and loss of the ethyl group. The stability of the intermediate carbocation and the ring strain of the resulting lactone would be determining factors in this hypothetical reaction.

Hypothetical Acid-Catalyzed Cyclization Products

| Reactant | Catalyst | Potential Product (Hypothetical) |

| This compound | H⁺ | A substituted γ- or δ-lactone |

Intramolecular Aldol (B89426) Condensations

While this compound itself does not possess the requisite dicarbonyl functionality for a direct intramolecular aldol condensation, it can be readily converted into a suitable precursor. A common synthetic strategy to generate 1,4-dicarbonyl compounds from γ,δ-unsaturated esters involves ozonolysis.

Ozonolysis of the terminal double bond in this compound, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), would yield an ethyl 3,3-dimethyl-4-oxobutanoate. This resulting γ-ketoester possesses both an ester and an aldehyde functionality, setting the stage for an intramolecular aldol-type reaction.

Under basic conditions, the α-proton to the ester can be deprotonated to form an enolate. This enolate can then undergo an intramolecular nucleophilic attack on the aldehyde carbonyl, leading to the formation of a five-membered ring. Subsequent dehydration would yield a cyclopentenone derivative. The proposed reaction sequence is outlined below:

Proposed Synthesis and Intramolecular Aldol Condensation

| Step | Reaction | Reactants/Reagents | Intermediate/Product |

| 1 | Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C | Ozonide |

| 2 | Reductive Workup | 2. (CH₃)₂S or Zn/H₂O | Ethyl 3,3-dimethyl-4-oxobutanoate |

| 3 | Intramolecular Aldol Condensation | NaOEt, EtOH | 4,4-Dimethyl-2-hydroxy-3-oxocyclopentane-1-carboxylate |

| 4 | Dehydration | Heat | Ethyl 4,4-dimethyl-2-oxocyclopent-1-ene-1-carboxylate |

This pathway provides a viable route to cyclic compounds from the acyclic starting material, demonstrating the utility of this compound as a building block in organic synthesis.

Metal-Catalyzed Coupling and Functionalization Reactions

The double bond in this compound is a versatile functional group that can participate in a variety of metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed carbonylation reactions are powerful methods for the introduction of a carbonyl group into organic molecules. In the case of γ,δ-unsaturated esters like this compound, a carbonylation reaction can lead to the formation of dicarboxylic acid derivatives or other valuable products.

Under typical palladium-catalyzed carbonylation conditions (e.g., Pd(OAc)₂, PPh₃, CO, and an alcohol), the reaction would likely proceed through the formation of a palladium-hydride species, which then adds across the double bond. Subsequent CO insertion and reductive elimination would yield the carbonylated product. The regioselectivity of the initial hydropalladation step is crucial in determining the final product.

Plausible Products of Palladium-Mediated Carbonylation

| Catalyst System | Plausible Product | Regiochemistry |

| Pd(OAc)₂/PPh₃ | Diethyl 3,3-dimethylheptanedioate | Linear (anti-Markovnikov) |

| PdCl₂(PPh₃)₂ | Diethyl 2-(1,1-dimethylpropyl)succinate | Branched (Markovnikov) |

The choice of ligands and reaction conditions can influence the regioselectivity, allowing for the targeted synthesis of either the linear or branched dicarbonyl compound.

While this compound is not a diene, analogous indium-controlled reactions provide insight into its potential reactivity. Indium catalysts are known to control the regioselective 1,4-alkylarylation of 1,3-dienes. This type of transformation involves the addition of an alkyl group and an aryl group across the diene system.

Although not a direct application, a related indium-catalyzed process could potentially be envisioned for this compound. For instance, an indium-mediated reaction with an α-carbonyl alkyl bromide and an N-heterocycle in the presence of a suitable arylating agent could potentially lead to functionalization at the double bond. The Lewis acidity of the indium salt would play a key role in activating the unsaturated system towards nucleophilic attack.

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. This reaction is typically catalyzed by rhodium or cobalt complexes and is a significant industrial process for the production of aldehydes.

For this compound, hydroformylation would introduce an aldehyde functionality, leading to the formation of a ketoester. The regioselectivity of the hydroformylation is a key consideration, as it can lead to either a linear or a branched aldehyde.

Expected Products of Hydroformylation

| Catalyst | Major Product | Minor Product |

| Rh/phosphine ligand | Ethyl 3,3-dimethyl-5-formylhexanoate (linear) | Ethyl 3,3,4-trimethyl-4-formylbutanoate (branched) |

| Co₂(CO)₈ | Mixture of linear and branched aldehydes |

The resulting ketoesters are valuable synthetic intermediates that can undergo a variety of subsequent transformations, including oxidation to carboxylic acids, reduction to alcohols, or participation in condensation reactions.

Investigating Isomerization and Stereochemical Control of the Double Bond

The position and stereochemistry of the double bond in this compound can be manipulated through various catalytic methods. Isomerization reactions can shift the double bond to a more thermodynamically stable internal position.

Transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, are commonly employed for the isomerization of terminal alkenes. For instance, an iridium-catalyzed isomerization could convert the terminal double bond of this compound into an internal, more substituted double bond. This would lead to a mixture of (E)- and (Z)-isomers of Ethyl 3,3-dimethylhex-3-enoate.

Isomerization of this compound

| Catalyst | Product(s) | Stereoselectivity |

| [Ir(cod)Cl]₂/phosphine | (E/Z)-Ethyl 3,3-dimethylhex-3-enoate | Mixture of E and Z isomers |

| RuHCl(CO)(PPh₃)₃ | (E/Z)-Ethyl 3,3-dimethylhex-3-enoate | Mixture of E and Z isomers |

Furthermore, the stereochemical control of the double bond is a critical aspect of modern organic synthesis. While the starting material is achiral, the introduction of chirality through asymmetric catalysis can lead to valuable chiral building blocks. For example, an asymmetric isomerization could potentially generate one enantiomer of a chiral aldehyde if the starting material were appropriately substituted.

Advanced Spectroscopic and Structural Characterization of Ethyl 3,3 Dimethylhex 4 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra, the connectivity and spatial arrangement of atoms within Ethyl 3,3-dimethylhex-4-enoate can be determined.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Ethyl Ester Protons: The ethoxy group will show a quartet for the -OCH₂- protons, likely around 4.1 ppm, coupled to the adjacent methyl protons. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet around 1.2 ppm.

Methylene Protons (C2): The protons on the carbon alpha to the carbonyl group (-CH₂-) are expected to appear as a singlet around 2.2 ppm, as there are no adjacent protons to couple with.

Gem-Dimethyl Protons (C3): The two methyl groups at the C3 position are chemically equivalent and will likely produce a sharp singlet around 1.1 ppm.

Olefinic Protons (C4 & C5): The protons on the double bond will give rise to signals in the downfield region, typically between 5.0 and 6.0 ppm. The proton at C4 would likely be a doublet, and the proton at C5 would be a doublet of quartets due to coupling with the C4 proton and the C6 methyl protons.

Terminal Methyl Protons (C6): The methyl group attached to the double bond will likely appear as a doublet around 1.7 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -OCH₂CH₃ | 1.2 | Triplet | 7.1 |

| -C(CH₃)₂ | 1.1 | Singlet | - |

| =CHCH₃ | 1.7 | Doublet | 6.5 |

| -CH₂CO- | 2.2 | Singlet | - |

| -OCH₂CH₃ | 4.1 | Quartet | 7.1 |

Carbon-13 NMR (¹³C NMR) and DEPT Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) analysis helps distinguish between CH, CH₂, and CH₃ groups.

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 170-175 ppm.

Olefinic Carbons: The two carbons of the double bond will appear in the region of 120-140 ppm.

Quaternary Carbon (C3): The carbon atom bearing the two methyl groups will be found around 35-45 ppm.

Ethyl Ester Carbons: The -OCH₂- carbon is expected around 60 ppm, and the terminal -CH₃ carbon around 14 ppm.

Methylene Carbon (C2): The carbon adjacent to the carbonyl group will likely resonate around 45-55 ppm.

Methyl Carbons: The gem-dimethyl carbons and the terminal methyl carbon on the double bond will have distinct signals in the aliphatic region (10-30 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| -OCH₂C H₃ | ~14 | Positive | No Signal |

| -C(C H₃)₂ | ~25 | Positive | No Signal |

| =CHC H₃ | ~18 | Positive | No Signal |

| C 3 | ~40 | No Signal | No Signal |

| C 2 | ~50 | Negative | No Signal |

| -OC H₂CH₃ | ~60 | Negative | No Signal |

| -C H=C H- | ~120-140 | Positive | Positive |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the structural assignment.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₀H₁₈O₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass would confirm the molecular formula. The fragmentation pattern in the mass spectrum can also provide structural information. For an ethyl ester, a characteristic loss of an ethoxy group (M-45) or ethylene (M-28) via a McLafferty rearrangement might be observed huji.ac.il.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the ester and the carbon-carbon double bond.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.

C=C Stretch: A medium to weak absorption band for the carbon-carbon double bond stretch is anticipated around 1640-1680 cm⁻¹.

C-O Stretch: A strong absorption band corresponding to the C-O single bond stretch of the ester group will likely appear in the 1000-1300 cm⁻¹ region.

C-H Stretches: Absorptions due to C-H stretching will be observed. The sp³ C-H stretches from the alkyl portions will appear just below 3000 cm⁻¹, while the sp² C-H stretch from the double bond will be seen just above 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1735-1750 | Strong |

| C=C (Alkene) | 1640-1680 | Medium to Weak |

| C-O (Ester) | 1000-1300 | Strong |

| =C-H (Alkene) | 3000-3100 | Medium |

Chiroptical Studies and Absolute Configuration Determination (e.g., Optical Rotation)

Chiroptical studies, such as the measurement of optical rotation, are employed to investigate the stereochemistry of chiral molecules. This compound is a chiral molecule due to the presence of a stereocenter at the C3 position. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, they will rotate plane-polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. The determination of the absolute configuration (R or S) at the C3 stereocenter would require either comparison with a known standard, advanced NMR techniques in a chiral environment, or X-ray crystallography of a suitable derivative. Without experimental data, the optical rotation value cannot be predicted.

X-ray Crystallography for Solid-State Structure Elucidation (as applied to derivatives or intermediates)

X-ray crystallography stands as a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive insight into the compound's conformation and stereochemistry. However, a prerequisite for this analysis is the growth of a suitable single crystal, which can be a challenging endeavor for oils or low-melting-point solids, such as this compound.

A comprehensive search of the current scientific literature and crystallographic databases did not yield any public reports on the single-crystal X-ray structure of this compound itself. The inherent flexibility and non-polar nature of the molecule may hinder the formation of crystals with the quality required for diffraction studies.

To overcome such limitations, researchers often turn to the synthesis of derivatives that are more amenable to crystallization. By introducing functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or π-stacking, the propensity for a compound to form a well-ordered crystal lattice can be significantly increased. For this compound, several derivatization strategies could be envisioned to facilitate crystallographic analysis:

Hydrolysis to the Carboxylic Acid: Conversion of the ethyl ester to the corresponding 3,3-dimethylhex-4-enoic acid would introduce a carboxylic acid moiety, which is a strong hydrogen-bond donor and acceptor.

Formation of an Amide: Reaction of the ester with an appropriate amine to form a primary, secondary, or tertiary amide could also promote crystallization through hydrogen bonding.

Derivatization of the Alkene: The double bond could be functionalized, for instance, through epoxidation or dihydroxylation, to introduce polar groups.

Introduction of Aromatic Moieties: Creating derivatives that include aromatic rings, for example, by forming a p-bromophenacyl ester, can facilitate crystallization through π-stacking interactions and also introduces a heavy atom to aid in structure solution.

Should a suitable crystalline derivative of this compound be prepared and analyzed by X-ray crystallography, the resulting data would be presented in a standardized format. The following is a hypothetical data table illustrating the type of information that would be obtained from such an experiment on a hypothetical derivative, "Compound X".

Hypothetical Crystallographic Data for a Derivative of this compound (Compound X)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₇BrO₂ |

| Formula Weight | 265.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 109.34(3) |

| γ (°) | 90 |

| V (ų) | 1195.4(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.473 |

| Absorption Coeff. (mm⁻¹) | 3.654 |

| F(000) | 544 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 9876 |

| Independent reflections | 2745 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.092 |

| R indices (all data) | R₁ = 0.051, wR₂ = 0.105 |

This level of detailed structural information would be invaluable for confirming the molecular structure, establishing relative and absolute stereochemistry (if applicable), and understanding the conformational preferences of the molecule in the solid state.

Computational and Theoretical Investigations of Ethyl 3,3 Dimethylhex 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Conformational Analysis and Transition State Modeling

No published DFT studies specifically analyzing the conformational isomers or modeling transition states for reactions involving Ethyl 3,3-dimethylhex-4-enoate were found. Such studies would typically involve calculating the potential energy surface to identify stable conformers and the energetic barriers between them.

Molecular Orbital Theory Applications

There are no available studies applying Molecular Orbital Theory to describe the electronic structure, frontier molecular orbitals (HOMO-LUMO), or reactivity indices of this compound.

Molecular Dynamics Simulations for Conformational Flexibility

No molecular dynamics simulation studies have been published that investigate the conformational flexibility and dynamic behavior of this compound in different environments.

Predicting Spectroscopic Parameters through Computational Methods

No research could be located that details the computational prediction of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

There are no computational studies in the existing literature that elucidate the mechanisms of chemical reactions involving this compound.

Applications of Ethyl 3,3 Dimethylhex 4 Enoate and Its Derivatives in Complex Molecule Synthesis

Role as a Key Building Block in Natural Product Total Synthesis

The structural motif of a γ,δ-unsaturated ester is a valuable component in the retrosynthetic analysis of numerous natural products. The double bond and the ester functionality serve as handles for a variety of chemical transformations, allowing for the introduction of new functional groups and the formation of carbon-carbon bonds.

The carbon skeleton of ethyl 3,3-dimethylhex-4-enoate, particularly the gem-dimethyl group and the substituted alkene, is reminiscent of structural units found in various sesquiterpenoids. While direct evidence of its use is scarce, its potential as a precursor can be inferred from established synthetic strategies. For instance, the double bond could be subjected to epoxidation, dihydroxylation, or cleavage reactions to introduce oxygenated functionalities common in this class of natural products. The ester group, on the other hand, can be reduced to an alcohol, converted to other functional groups, or used in coupling reactions to extend the carbon chain.

In the realm of polypropionate synthesis, which relies on the iterative construction of repeating propionate (B1217596) units, derivatives of this compound could serve as valuable starting materials. An efficient strategy for the stereoselective assembly of polypropionates involves a three-step relay process that includes a Diels-Alder reaction, silylenol ether hydrolysis, and Baeyer-Villiger oxidation nih.gov. The stereochemistry and functionality of the resulting polypropionates are dependent on the substitution pattern of the diene and dienophile substrates used in the Diels-Alder cycloaddition nih.gov. Although not directly employing the title compound, this methodology highlights how substituted unsaturated systems are pivotal in building complex stereochemical arrays characteristic of polypropionates.

The γ,δ-unsaturated ester moiety is a versatile functional group that can be elaborated into a variety of other functionalities present in biologically active molecules. For instance, the double bond can participate in cyclization reactions to form carbocyclic or heterocyclic rings, which are core structures in many pharmaceuticals. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common feature in bioactive compounds.

Furthermore, β-keto esters are recognized as highly versatile building blocks in organic synthesis, readily undergoing a wide range of transformations nih.gov. The development of methodologies for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters opens up a concise route to chiral 1,2-dioxolanes, a motif present in many bioactive natural products nih.gov. This underscores the potential of γ,δ-unsaturated esters, including derivatives of this compound, as intermediates in the synthesis of medicinally relevant compounds.

Development of Novel Synthetic Methodologies Utilizing Unsaturated Esters

The unique structural characteristics of this compound make it an interesting substrate for the development of new synthetic methods. The steric hindrance around the double bond, conferred by the gem-dimethyl group, could lead to unusual reactivity or selectivity in known transformations. For example, in metal-catalyzed reactions, the steric bulk might influence the coordination of the metal to the double bond, leading to novel stereochemical outcomes.

The development of synthetic methods for unsaturated esters is an active area of research. For instance, a one-pot process involving a cross-metathesis between acryloyl chloride and a terminal olefin, followed by the addition of a nucleophile, allows for the synthesis of various functionalized α,β-unsaturated carbonyl compounds organic-chemistry.org. While this method is for α,β-unsaturated systems, it illustrates the ongoing efforts to create efficient pathways to functionalized esters. The synthesis of γ,δ-unsaturated esters can be achieved through various other methods, including Wittig-type reactions and Claisen rearrangements.

Studies on Alkene Reactivity and Stereochemistry in Organic Transformations

The trisubstituted nature of the double bond in this compound makes it a valuable substrate for studying the regio- and stereoselectivity of various alkene reactions. The electronic and steric properties of the substituents on the double bond can significantly influence the outcome of reactions such as hydroboration, epoxidation, and cyclopropanation.

Stereoselective reactions are crucial in organic synthesis as they allow for the formation of a specific stereoisomer over others masterorganicchemistry.com. For alkenes with steric hindrance near the double bond, diastereoselective reactions are common, where one face of the alkene is "blocked," leading to the preferential approach of a reagent from the less hindered face masterorganicchemistry.com. Studying the reactions of this compound could provide valuable insights into the interplay of steric and electronic effects in determining the stereochemical course of a reaction.

Contribution to Analog Design in Chemical Biology and Agrochemical Research

While there is no specific information on the use of this compound in chemical biology or agrochemical research, its structure contains features that could be of interest for analog design. The lipophilic nature of the hydrocarbon chain and the presence of a modifiable ester group allow for the systematic variation of the molecule's properties.

In drug discovery and agrochemical development, chemists often synthesize a library of analogs of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The scaffold of this compound could be functionalized in various ways to create such a library. For example, the ester could be converted to a range of amides, or the double bond could be modified to introduce different functional groups. Aromatic phosphate (B84403) esters are known to be effective adjuvants in agrochemical formulations, significantly enhancing the biological activity of active ingredients googleapis.com. This highlights the importance of ester functionalities in the design of agrochemical products.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 3,3-dimethylhex-4-enoate with high regioselectivity?

Methodological Answer:

this compound can be synthesized via esterification of the corresponding carboxylic acid or through conjugate addition reactions. For example:

- Step 1: React 3,3-dimethylhex-4-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction completion by TLC or FTIR for disappearance of the carboxylic acid O–H stretch (~2500–3500 cm⁻¹).

- Step 2: Purify via fractional distillation under reduced pressure to isolate the ester. Confirm purity using GC-MS or ¹H NMR (e.g., characteristic ethyl ester signals: triplet at ~1.2 ppm for CH₃, quartet at ~4.1 ppm for CH₂).

- Alternative Approach: Use a Michael addition with a suitable nucleophile and α,β-unsaturated ester precursor, optimizing solvent polarity and temperature to enhance regioselectivity .

Basic: How can spectroscopic techniques (NMR, IR) differentiate this compound from structural isomers?

Methodological Answer:

- ¹H NMR: The compound’s double bond (C4–C5) will show coupling patterns consistent with cis or trans geometry. For example, vinyl protons may appear as a multiplet integrating for two protons at ~5.2–5.8 ppm. The geminal dimethyl groups (C3) will exhibit two singlets if diastereotopic, split by chiral centers or restricted rotation .

- ¹³C NMR: The ester carbonyl (C=O) resonates at ~170–175 ppm. The quaternary C3 (bearing two methyl groups) appears at ~35–45 ppm.

- IR Spectroscopy: Confirm ester functionality via C=O stretch (~1740 cm⁻¹) and C–O stretches (~1200–1100 cm⁻¹). The absence of OH stretches rules out residual acid or alcohol .

Advanced: How can computational chemistry resolve discrepancies between predicted and experimental reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to model the transition state of the Diels-Alder reaction. Compare activation energies for different diene/dienophile orientations.

- Step 2: Validate computational models against experimental kinetic data (e.g., rate constants measured via UV-Vis or HPLC). If discrepancies arise, re-examine solvent effects (implicit vs. explicit solvation models) or steric contributions from the 3,3-dimethyl group.

- Step 3: Use Natural Bond Orbital (NBO) analysis to assess electronic effects, such as hyperconjugation from methyl groups altering electron density at the double bond .

Advanced: Which crystallographic refinement tools are most effective for resolving structural ambiguities in this compound?

Methodological Answer:

- Software Selection: Use SHELXL (for small-molecule refinement) or OLEX2 (for integrated solution and refinement). SHELXL is robust for handling twinned crystals or high-resolution data, while OLEX2 offers user-friendly interfaces for visualizing hydrogen-bonding networks .

- Refinement Protocol:

- Initial Model: Solve via direct methods (SHELXD) or intrinsic phasing.

- Hydrogen Placement: Place geometrically for non-polar H atoms; refine riding positions for others.

- Disorder Handling: Use PART instructions in SHELXL to model split positions for disordered ethyl or methyl groups.

- Validation: Check R1/wR2 convergence and ADDSYM alerts to avoid overfitting .

Advanced: How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., C–H···O interactions between ester carbonyls and adjacent alkyl groups). Use Mercury software to calculate interaction geometries (distance/angle thresholds: D···A ≤ 3.5 Å, ∠D–H–A ≥ 120°) .

- Energy Frameworks: Generate via CrystalExplorer to visualize the contribution of dispersion forces (London forces) from methyl groups to lattice energy. Compare with Hirshfeld surface analysis to quantify contact types (e.g., H···H, C···O) .

Advanced: What statistical approaches are suitable for analyzing thermodynamic stability data (e.g., DSC, TGA) of this compound?

Methodological Answer:

- DSC Data: Fit melting endotherms using Gaussian deconvolution to identify polymorphic transitions. Apply the Kissinger method to determine activation energy of decomposition from non-isothermal TGA scans.

- Error Analysis: Use Welch’s t-test to compare stability data across multiple batches, accounting for heteroscedasticity. Report confidence intervals (95% CI) for degradation onset temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.